

Application Notes and Protocols for Bioactive 3,4-Dimethoxytoluene Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of various **3,4-dimethoxytoluene** derivatives, including detailed experimental protocols for their synthesis and biological evaluation. The information is intended to facilitate further research and development of these compounds as potential therapeutic agents.

Antimicrobial and Antifungal Derivatives 3,4-Dimethoxy-β-nitrostyrene Derivatives

Derivatives of 3,4-dimethoxy-β-nitrostyrene have demonstrated notable antifungal activity, particularly against Candida albicans.[1] These compounds are also being investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in various cellular signaling pathways.[1]

Quantitative Data:



Compound	Modification	Target Organism	MIC (μg/mL)
3,4-dimethoxy-β- nitrostyrene	-	Candida albicans	128
3,4-ethylenedioxy-β-bromo-β-nitrostyrene	3,4-ethylenedioxy, β-bromo	Candida albicans	32-128
3,4-ethylenedioxy-β- methyl-β-nitrostyrene	3,4-ethylenedioxy, β-methyl	Candida albicans	32-128

Experimental Protocols:

Synthesis of 3,4-Dimethoxy- β -nitrostyrene Derivatives (Nitroaldol Reaction)[1]

- Combine 3,4-dimethoxybenzaldehyde (or a related benzaldehyde derivative), nitromethane (or a nitroalkane derivative), and ammonium acetate in glacial acetic acid.
- Heat the mixture, for example, at a temperature range of 70-100°C for 2-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture.
- Precipitate the product by adding a mixture of water and isopropanol (e.g., in a 7:1 ratio).
- Collect the resulting crystals by filtration.
- Wash the crystals with cold solvent and dry to obtain the 3,4-dimethoxy-β-nitrostyrene derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., RPMI-1640 for fungi).



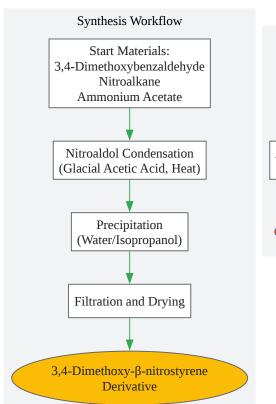
- Prepare an inoculum of the target microorganism (e.g., Candida albicans) and adjust the concentration to a standard (e.g., 0.5 McFarland).
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for C. albicans).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

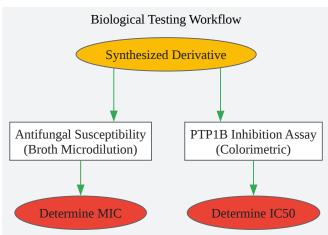
PTP1B Inhibition Assay (Colorimetric)[2][3][4][5][6]

- Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
- Add the test compound at various concentrations to the wells of a 96-well plate.
- Add recombinant human PTP1B enzyme to each well and incubate to allow for compoundenzyme interaction.
- Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
- Incubate at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
- Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
- Calculate the percent inhibition and determine the IC50 value.

Workflow and Pathway Diagrams:



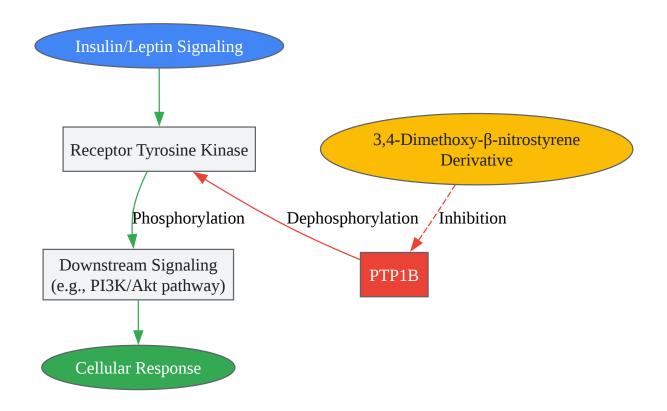




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Synthesis and testing of nitrostyrenes.





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PTP1B signaling pathway inhibition.

Anti-inflammatory Derivatives 1-Acylaminoalkyl-3,4-dialkoxybenzene Derivatives

This class of compounds has shown moderate to strong anti-inflammatory activity with low toxicity.[7][8][9] Their activity is comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and ibuprofen.[7][8]

(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol

Isolated from Zingiber cassumunar Roxb., this compound, also known as Compound D, exhibits significant anti-inflammatory effects, particularly in the acute phase of inflammation.[3] [10][11][12] It has been shown to inhibit carrageenan-induced paw edema, as well as reduce exudate formation and leukocyte accumulation.[10]

Quantitative Data:



Compound	Model	Dosage	Inhibition of Edema (%)
(E)-4-(3',4'- dimethoxyphenyl)but- 3-en-2-ol	Carrageenan-induced rat paw edema	300 mg/kg	83.9

Experimental Protocols:

Synthesis of 1-Acylaminoalkyl-3,4-dialkoxybenzene Derivatives[7][8][9]

- Step 1: Acylation of Aromatic Compound: Synthesize aryl ketones by the acylation of the corresponding aromatic compounds (e.g., 1,2-dimethoxybenzene).
- Step 2: Formation of Amines: Convert the aryl ketones to amines.
- Step 3: Acylation of Amines: Acylate the synthesized amines with various acyl chlorides to yield the final 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives.

Synthesis of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol[1]

- Step 1: Mix 3,4-dimethoxybenzaldehyde with acetone and add sodium hydroxide to produce (E)-4-(3´,4´-dimethoxyphenyl)butane-3-one.
- Step 2: Convert the ketone functional group of the product from Step 1 to a secondary alcohol using sodium borohydride to obtain (E)-4-(3´,4´-dimethoxyphenyl)but-3-en-2-ol.

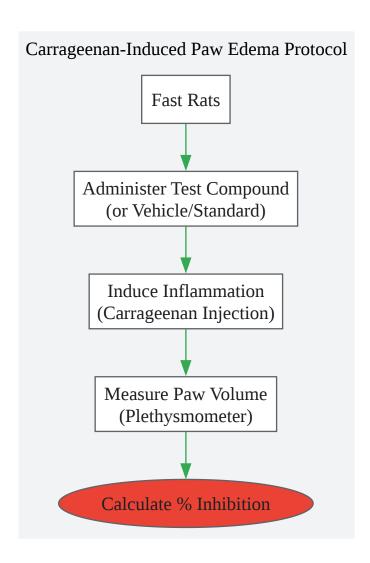
Carrageenan-Induced Rat Paw Edema Assay

- Fast male Wistar rats overnight with free access to water.
- Administer the test compound (e.g., intraperitoneally or orally) at various doses. A control
 group should receive the vehicle, and a positive control group should receive a standard
 anti-inflammatory drug (e.g., indomethacin).
- After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.



- Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Workflow Diagram:



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Anti-inflammatory assay workflow.

Anticancer Derivatives



4-Methoxy-Substituted (3'S,4'S)-(-)-cis-khellactones

Certain 4-methoxy-substituted cis-khellactone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma.[13] The mechanism of action for some of these compounds involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway, characterized by the activation of caspase-9 and caspase-3.[13]

3,3'-Dimethoxy-4,4'-dihydroxy-stilbene Triazole (STT)

STT has been shown to inhibit the growth of liver cancer cells (SNU449 and Huh7) by targeting the Akt/mTOR signaling pathway.[14] This compound suppresses cell proliferation, reduces clonogenic survival, and decreases the invasive potential of cancer cells.[14]

Quantitative Data:

Compound	Cell Line	Activity	IC50 (μM)
4-Methoxy-substituted cis-khellactone (12e)	HEPG-2 (Liver)	Cytotoxicity	6.1 - 9.2
4-Methoxy-substituted cis-khellactone (12e)	SGC-7901 (Gastric)	Cytotoxicity	6.1 - 9.2
4-Methoxy-substituted cis-khellactone (12e)	LS174T (Colon)	Cytotoxicity	6.1 - 9.2
3,3'-Dimethoxy-4,4'- dihydroxy-stilbene Triazole (STT)	SNU449 (Liver)	Proliferation Inhibition	~20 (suppresses to 28%)
3,3'-Dimethoxy-4,4'- dihydroxy-stilbene Triazole (STT)	Huh7 (Liver)	Proliferation Inhibition	~20 (suppresses to 21%)

Experimental Protocols:

Synthesis of 4-Methoxy-substituted (3'S,4'S)-(-)-cis-khellactones[13]



A detailed multi-step synthesis involving a chiral catalyst is required for these compounds. The general approach involves the asymmetric dihydroxylation of a substituted seselin precursor.

MTT Assay for Cytotoxicity[5][15][16][17][18]

- Seed cancer cells (e.g., HEPG-2) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

- Treat cells with the test compound for the desired time.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15-20 minutes.
- Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot for Caspase Activation and Akt/mTOR Pathway[2][13][19][20][21]

Methodological & Application

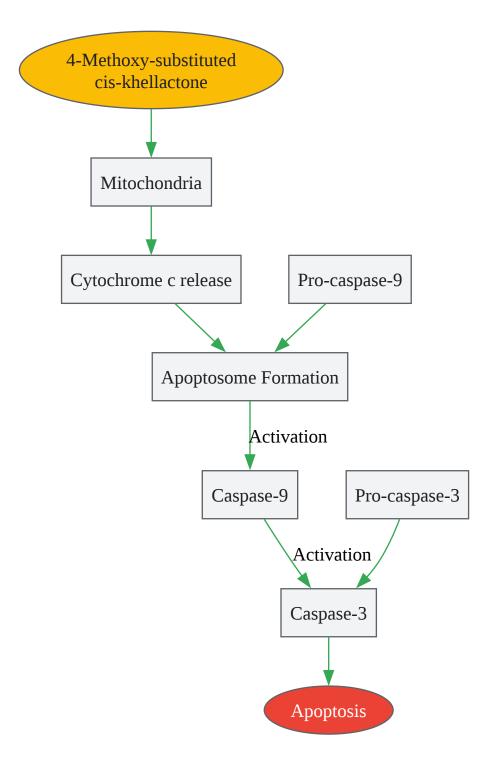




- Treat cells with the test compound and prepare cell lysates.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3, cleaved caspase-9), phosphorylated and total Akt, and phosphorylated and total mTOR.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams:

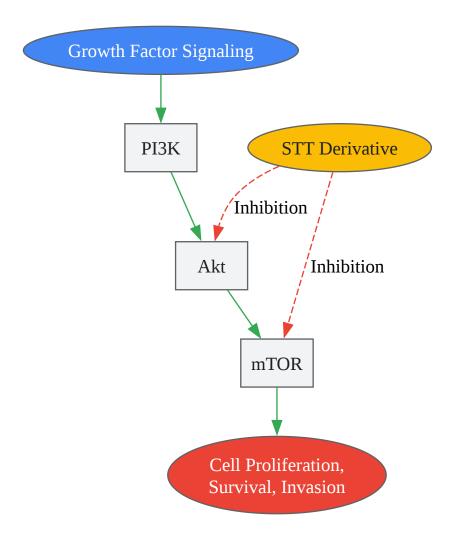




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Intrinsic apoptosis pathway induction.





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Akt/mTOR pathway inhibition by STT.

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Methodological & Application





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